![molecular formula C17H21N5O3S B2963269 Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1396872-67-5](/img/structure/B2963269.png)
Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
This compound is a complex organic molecule with the molecular formula C24H29N5O4S . It contains several functional groups, including a piperidine ring, a pyridazine ring, a thiazole ring, and an ester group .
Molecular Structure Analysis
The molecule has a complex structure with several rings. The piperidine ring is a six-membered ring with one nitrogen atom. The pyridazine ring is a six-membered ring with two nitrogen atoms. The thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 483.6 g/mol . Other computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 10 . The exact mass and monoisotopic mass are both 483.19402560 g/mol .Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial for designing drugs due to their presence in various pharmaceutical classes and alkaloids. The synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones is a key area of research. These compounds are synthesized through intra- and intermolecular reactions, which have been extensively studied for their biological activities .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are found in more than twenty classes of pharmaceuticals, indicating their versatility and importance in drug development. Recent advances have focused on discovering and evaluating potential drugs containing the piperidine moiety .
Anti-inflammatory Properties
Piperidine derivatives have shown promise in the development of anti-inflammatory drugs. Novel compounds with the piperidine structure have been synthesized and evaluated for their COX-1 and COX-2 inhibition properties. These studies include in vitro and in silico approaches to analyze the anti-inflammatory properties of these derivatives .
Development of Fast and Cost-Effective Synthesis Methods
The development of efficient methods for the synthesis of substituted piperidines is an ongoing research focus. This includes exploring various reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions. The goal is to create fast and cost-effective synthesis routes for biologically active piperidines .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between piperidine derivatives and their protein receptors. These studies help visualize the three-dimensional geometrical view of the ligand binding and support the development of potent compounds with desired pharmacological effects .
Charge Transport in Organic Radical Batteries
Piperidine derivatives are also being researched for their applications in organic radical batteries. The charge transport properties of these compounds are quantified to improve the performance and efficiency of organic radical batteries, which are a promising area of energy storage technology .
Future Directions
properties
IUPAC Name |
ethyl 2-[2-[(6-piperidin-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-2-25-15(23)10-12-11-26-17(18-12)19-16(24)13-6-7-14(21-20-13)22-8-4-3-5-9-22/h6-7,11H,2-5,8-10H2,1H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOISWHGAFPQNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(6-(piperidin-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate |
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